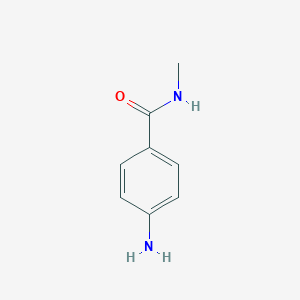

4-amino-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGFYNSCWICYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284370 | |

| Record name | 4-amino-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-22-2 | |

| Record name | 6274-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-N-methylbenzamide from 4-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-amino-N-methylbenzamide, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the commercially available starting material, 4-nitrobenzoyl chloride. The process involves an initial amidation reaction to form the intermediate, 4-nitro-N-methylbenzamide, followed by the reduction of the nitro group to yield the final product. This guide includes detailed experimental procedures, data summaries, and workflow visualizations to facilitate its application in a laboratory setting.

Synthesis Overview

The synthesis of 4-amino-N-methylbenzamide from 4-nitrobenzoyl chloride is a straightforward and efficient process that can be divided into two primary chemical transformations:

-

Step 1: Amidation of 4-nitrobenzoyl chloride. This step involves the reaction of 4-nitrobenzoyl chloride with methylamine. This is a nucleophilic acyl substitution reaction where the methylamine displaces the chloride on the acyl chloride, forming an amide bond. This reaction is typically high-yielding and proceeds under mild conditions.

-

Step 2: Reduction of 4-nitro-N-methylbenzamide. The nitro group of the intermediate is then reduced to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation, often employing catalysts such as palladium on carbon (Pd/C). This method is known for its high efficiency and clean reaction profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | Yellow crystalline solid | 122-04-3 |

| 4-nitro-N-methylbenzamide | C₈H₈N₂O₃ | 180.16 | Off-white to yellow solid | 2585-23-1 |

| 4-amino-N-methylbenzamide | C₈H₁₀N₂O | 150.18 | White to off-white crystalline solid | 6274-22-2 |

Table 2: Summary of Reaction Conditions and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield |

| Amidation | 4-nitrobenzoyl chloride, Methylamine (40% in H₂O), Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-2 hours | >90% |

| Reduction | 4-nitro-N-methylbenzamide, H₂ gas, 10% Pd/C | Ethanol or Methanol | Room Temp. | 2-4 hours | >95% |

Experimental Protocols

The following protocols are based on established synthetic methods for analogous reactions and provide a clear, step-by-step guide for the synthesis of 4-amino-N-methylbenzamide.

Step 1: Synthesis of 4-nitro-N-methylbenzamide

This protocol details the amidation of 4-nitrobenzoyl chloride with methylamine.

Materials:

-

4-nitrobenzoyl chloride

-

Methylamine (40% solution in water)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate beaker, mix methylamine solution (1.1 eq) and triethylamine (1.2 eq).

-

Add the methylamine/triethylamine mixture dropwise to the stirred solution of 4-nitrobenzoyl chloride over 15-20 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 4-nitro-N-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield an off-white to yellow solid.

Step 2: Synthesis of 4-amino-N-methylbenzamide

This protocol describes the catalytic hydrogenation of 4-nitro-N-methylbenzamide to the final product.

Materials:

-

4-nitro-N-methylbenzamide

-

10% Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen (H₂) gas

-

Celite®

Equipment:

-

Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a hydrogenation vessel, dissolve 4-nitro-N-methylbenzamide (1.0 eq) in ethanol or methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.

-

Seal the vessel and purge it with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a hydrogen balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-amino-N-methylbenzamide.

-

The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a white to off-white crystalline solid.

Mandatory Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of 4-amino-N-methylbenzamide.

Amidation Reaction Logical Diagram

Caption: Logical flow of the amidation step.

Reduction Reaction Logical Diagram

Caption: Logical flow of the reduction step.

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-N-methylbenzamide is a vital organic intermediate with significant applications in the pharmaceutical and chemical industries. A comprehensive understanding of its physicochemical properties is fundamental for its effective use in synthesis, formulation, and drug design. This technical guide provides a detailed overview of the core physicochemical characteristics of 4-amino-N-methylbenzamide, including its melting point, boiling point, solubility, and acid dissociation constant (pKa). Furthermore, this document outlines detailed experimental protocols for the determination of these key parameters and presents a logical workflow for a common synthetic route.

Physicochemical Properties

The known physicochemical properties of 4-amino-N-methylbenzamide are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems, influencing factors such as reaction kinetics, bioavailability, and formulation stability.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | White to light yellow/orange crystalline powder | [2] |

| Melting Point | 178-184 °C | |

| Boiling Point (Predicted) | 364.1 ± 25.0 °C | |

| Density | 1.137 g/cm³ | |

| pKa (Predicted) | 15.84 ± 0.46 | |

| Solubility | Soluble in Methanol. Slightly soluble in water. Soluble in alcohols, ethers, and chlorinated hydrocarbons. | [2] |

| Vapor Pressure | 1.72E-05 mmHg at 25°C | |

| Flash Point | 174 °C |

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization and quality control. The following sections detail standard laboratory protocols for measuring the key parameters of 4-amino-N-methylbenzamide.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance.

Materials:

-

4-amino-N-methylbenzamide sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of 4-amino-N-methylbenzamide is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the compound into the sealed end.[3][4]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[4]

-

Observation: The temperature at which the solid first begins to liquefy is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

-

Purity Assessment: A narrow melting range (0.5-1.0°C) is indicative of a pure compound, while impurities will typically cause a depression and broadening of the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[6]

Materials:

-

4-amino-N-methylbenzamide sample

-

Solvent of interest (e.g., water, methanol)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

-

Calibrated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: An excess amount of solid 4-amino-N-methylbenzamide is added to a vial containing a known volume of the solvent. This ensures that a saturated solution is achieved.[6][7]

-

Equilibration: The vials are sealed and placed in a constant temperature shaker (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[7][8]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration to obtain a clear, saturated supernatant.[6][7]

-

Quantification: The concentration of the dissolved 4-amino-N-methylbenzamide in the supernatant is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[6]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.[9]

Materials:

-

4-amino-N-methylbenzamide sample

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Solvent (e.g., water, or a co-solvent system like methanol-water for compounds with low aqueous solubility)[12]

-

Beaker or titration vessel

Procedure:

-

Sample Preparation: A precise amount of 4-amino-N-methylbenzamide is dissolved in a known volume of the chosen solvent to create a solution of known concentration (e.g., 1 mM).[10]

-

Titration Setup: The solution is placed in the titration vessel with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution. The setup should be purged with nitrogen to remove dissolved CO₂.[10][11]

-

Titration: For a basic compound, the solution is titrated with a standardized solution of HCl. For an acidic compound, a standardized solution of NaOH is used. The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[12]

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is the pH at which half of the compound has been neutralized (the midpoint of the steepest part of the curve).[9]

Synthesis and Experimental Workflows

While 4-amino-N-methylbenzamide is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives. A common laboratory-scale synthesis involves the reduction of a nitro group. The following diagrams illustrate a general workflow for this synthesis and for the determination of the key physicochemical properties discussed.

Caption: A representative workflow for the synthesis of 4-amino-N-methylbenzamide.

Caption: General experimental workflow for determining key physicochemical properties.

Biological Context and Applications

4-amino-N-methylbenzamide is primarily recognized as a key intermediate in the synthesis of more complex, biologically active molecules.[2] It serves as a building block for various pharmaceutical compounds. For instance, derivatives of 4-aminobenzamide have been investigated as inhibitors of DNA methyltransferase (DNMT), which are important targets in cancer therapy.[13] The structural motif of 4-aminobenzamide is also found in compounds designed as kinase inhibitors and other therapeutic agents.[14] Therefore, the primary relevance of 4-amino-N-methylbenzamide in drug development lies in its role as a versatile scaffold for medicinal chemistry efforts.

References

- 1. 4-Amino-N-methylbenzamide | C8H10N2O | CID 235516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. pennwest.edu [pennwest.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. DSpace [cora.ucc.ie]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. enamine.net [enamine.net]

- 13. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-amino-N-methylbenzamide CAS number and molecular weight

This technical guide provides a comprehensive overview of 4-amino-N-methylbenzamide, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a representative synthesis protocol, and discusses its potential, though not yet fully elucidated, role in broader pharmacological contexts.

Core Compound Information

4-amino-N-methylbenzamide is an organic compound featuring a benzamide core with an amino group and a methylamido group at positions 4 and 1 of the benzene ring, respectively. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 6274-22-2 | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Physical State | Solid | |

| Melting Point | 181 °C | |

| Boiling Point (Predicted) | 364.1 ± 25.0 °C | |

| Solubility | Soluble in alcohols, ethers, and chlorinated hydrocarbons; slightly soluble in water. | [2] |

| IUPAC Name | 4-amino-N-methylbenzamide | [1] |

Synthesis and Experimental Protocols

While 4-amino-N-methylbenzamide is commercially available, a general understanding of its synthesis is valuable for researchers. The synthesis of benzamides typically involves the acylation of an amine. A representative protocol for the synthesis of 4-amino-N-methylbenzamide, based on common organic chemistry principles, is provided below. This protocol is a generalized representation and may require optimization for specific laboratory conditions.

Representative Synthesis of 4-amino-N-methylbenzamide

The synthesis can be conceptualized as a two-step process starting from 4-nitrobenzoic acid. The first step is the formation of the amide, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of N-methyl-4-nitrobenzamide

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-nitrobenzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Activating Agent: Add a coupling agent, such as thionyl chloride (SOCl₂) or a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide), to the solution. If using SOCl₂, the reaction will produce the acyl chloride.

-

Amidation: In a separate flask, dissolve methylamine in an appropriate solvent. Cool this solution in an ice bath.

-

Reaction: Slowly add the activated 4-nitrobenzoyl species to the methylamine solution. The reaction is typically stirred at room temperature for several hours.

-

Work-up and Isolation: After the reaction is complete, the mixture is typically washed with a dilute acid, a dilute base, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield N-methyl-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group to an Amine

-

Dissolution: Dissolve the N-methyl-4-nitrobenzamide from the previous step in a solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalyst, typically palladium on carbon (Pd/C).

-

Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Once the reaction is complete, the catalyst is removed by filtration through celite. The solvent is then evaporated to yield 4-amino-N-methylbenzamide. The product can be further purified by recrystallization or column chromatography.

Biological and Pharmacological Context

Direct studies on the biological activity of 4-amino-N-methylbenzamide are not extensively reported in publicly available literature. However, the benzamide scaffold is a well-established pharmacophore in drug discovery and development. Numerous approved drugs and clinical candidates incorporate this structural motif.

The presence of the aminobenzamide structure suggests that 4-amino-N-methylbenzamide could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of aminobenzamides have been investigated as:

-

PARP (Poly (ADP-ribose) polymerase) inhibitors: These are crucial in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms.

-

Kinase inhibitors: Many kinase inhibitors, which are pivotal in oncology and immunology, feature benzamide moieties that interact with the hinge region of the kinase domain.

-

Hedgehog signaling pathway inhibitors: Aberrant hedgehog signaling is implicated in several cancers, and benzamide-containing compounds have been explored as modulators of this pathway[3].

Given the importance of the benzamide scaffold, a hypothetical workflow for screening a compound like 4-amino-N-methylbenzamide or its derivatives for biological activity is presented below.

Conclusion

4-amino-N-methylbenzamide is a chemical compound with well-defined physical and chemical properties. While it is primarily recognized as a versatile intermediate in organic synthesis, its core aminobenzamide structure is of significant interest in medicinal chemistry. The lack of extensive research on its specific biological activities presents an opportunity for future investigations, particularly in the context of developing novel therapeutics that leverage the privileged benzamide scaffold. The protocols and workflows presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

The Genesis and Evolution of 4-Amino-N-methylbenzamide Analogs: A Technical Guide

Introduction

The 4-amino-N-methylbenzamide scaffold is a versatile pharmacophore that has served as a foundational building block in the discovery and development of a diverse array of therapeutic agents. Its inherent structural features, including a primary aromatic amine, a secondary amide, and a benzene ring, offer multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 4-amino-N-methylbenzamide analogs. It details key experimental protocols, presents quantitative biological data for prominent analogs, and visualizes the intricate signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Discovery and Historical Context

The precise historical account of the first synthesis of the parent compound, 4-amino-N-methylbenzamide, is not prominently documented in seminal, standalone publications. Its emergence is likely rooted in broader explorations of benzamide chemistry throughout the 20th century, where it was probably synthesized as an intermediate or as part of a larger chemical library. The fundamental reactions required for its synthesis, namely the acylation of an aniline derivative and the reduction of a nitro group, were well-established by the mid-20th century.

The true significance of the 4-amino-N-methylbenzamide core emerged later, with its incorporation into more complex molecules designed to interact with specific biological targets. The late 20th and early 21st centuries saw a surge in the development of targeted therapies, particularly in oncology, which spurred the investigation of scaffolds like 4-amino-N-methylbenzamide as privileged structures for kinase and epigenetic enzyme inhibitors.

General Synthetic Pathways

The synthesis of 4-amino-N-methylbenzamide and its analogs generally follows a convergent and reliable synthetic strategy. The most common approach involves two key steps: the formation of an amide bond and the reduction of a nitro group.

Logical Synthesis Workflow

Caption: General synthetic workflow for 4-amino-N-methylbenzamide.

Experimental Protocol: Synthesis of 4-amino-N-methylbenzamide

This protocol is a representative procedure based on common organic synthesis methodologies.

Step 1: Synthesis of 4-nitro-N-methylbenzamide

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzoic acid in a suitable solvent such as chloroform or dichloromethane.

-

Acyl Chloride Formation: Add thionyl chloride dropwise to the solution at room temperature. The reaction mixture is then heated to reflux for 2-3 hours to ensure complete conversion to 4-nitrobenzoyl chloride. The excess thionyl chloride can be removed by distillation.

-

Amidation: The crude 4-nitrobenzoyl chloride is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of methylamine in a suitable solvent is then added dropwise. The reaction is stirred for 1-2 hours at room temperature.

-

Work-up and Purification: The reaction mixture is washed with water, a dilute acid solution (e.g., 1M HCl) to remove excess methylamine, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-nitro-N-methylbenzamide. The product can be further purified by recrystallization.

Step 2: Synthesis of 4-amino-N-methylbenzamide

-

Reaction Setup: Dissolve the 4-nitro-N-methylbenzamide intermediate in a solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: The flask is purged with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature.

-

Monitoring and Completion: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield 4-amino-N-methylbenzamide.

Key Analogs and Their Biological Activities

The 4-amino-N-methylbenzamide scaffold has been instrumental in the development of several classes of therapeutic agents. This section highlights some of the most significant examples with their quantitative biological data.

DNA Methyltransferase (DNMT) Inhibitors

A notable application of this scaffold is in the design of non-nucleoside DNMT inhibitors. SGI-1027 is a prominent example.

Table 1: In Vitro Activity of SGI-1027 and Analogs against DNMTs

| Compound | Target | IC50 (µM) |

| SGI-1027 | DNMT1 | 12.5 |

| SGI-1027 | DNMT3A | 7.5 |

| SGI-1027 | DNMT3B | 8.0 |

DNA Methylation Pathway and Inhibition

Spectroscopic Analysis of 4-amino-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-amino-N-methylbenzamide, a molecule of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-amino-N-methylbenzamide.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~6.6 | Doublet | 2H | Ar-H (ortho to NH₂) |

| ~6.0 (broad) | Singlet | 1H | N-H (amide) |

| ~4.0 (broad) | Singlet | 2H | NH₂ (amino) |

| 2.85 | Doublet | 3H | N-CH₃ |

Note: Predicted values based on typical chemical shifts for similar structures. The broadness of the NH and NH₂ signals is due to hydrogen bonding and quadrupolar effects.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (amide) |

| ~150 | Ar-C (para to C=O, attached to NH₂) |

| ~129 | Ar-C (ortho to C=O) |

| ~125 | Ar-C (ipso, attached to C=O) |

| ~113 | Ar-C (ortho to NH₂) |

| ~26 | N-CH₃ |

Note: Predicted values based on typical chemical shifts for substituted benzamides.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |

| 3030 | Medium | Aromatic C-H stretching |

| 2920 | Medium | Aliphatic C-H stretching (CH₃) |

| 1640 | Strong | C=O stretching (amide I band) |

| 1600, 1580 | Medium-Strong | Aromatic C=C stretching |

| 1540 | Medium | N-H bending (amide II band) |

| 1300 | Medium | C-N stretching |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 133 | 80 | [M - NH₂]⁺ |

| 120 | 60 | [M - NCH₃]⁺ |

| 92 | 70 | [C₆H₄NH₂]⁺ |

| 65 | 40 | [C₅H₅]⁺ |

Note: Fragmentation pattern is predicted based on the structure. The molecular ion is expected to be the base peak.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 4-amino-N-methylbenzamide was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and accumulating 1024 scans.

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid 4-amino-N-methylbenzamide was finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.

-

Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of 4-amino-N-methylbenzamide in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.

-

Instrumentation: Mass spectral analysis was performed on a Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer using electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: The instrument was operated with a capillary voltage of 3.5 kV, a source temperature of 320°C, and a sheath gas flow rate of 40 (arbitrary units). The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500.

-

Data Processing: The acquired mass spectrum was processed to identify the molecular ion peak and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound like 4-amino-N-methylbenzamide using various spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

Solubility Profile of 4-amino-N-methylbenzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-amino-N-methylbenzamide in various organic solvents. Due to the limited availability of public quantitative data for this specific compound, this guide focuses on qualitative solubility information and presents standardized experimental protocols for its empirical determination. This information is crucial for researchers and professionals involved in drug development, formulation, and chemical synthesis.

Qualitative Solubility Data

4-amino-N-methylbenzamide is generally soluble in a range of polar and chlorinated organic solvents and is slightly soluble in water.[1][2] The qualitative solubility in various organic solvents is summarized in the table below. This information is compiled from various chemical supplier databases and literature sources.

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Methanol | Soluble[1][3] |

| Ketones | Acetone | Soluble[2] |

| Esters | Ethyl Acetate | Soluble[2] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble[2] |

| Ethers | (General) | Soluble[1] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Aqueous | Water | Slightly Soluble[1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The "shake-flask" method is considered the gold standard for determining equilibrium solubility. Below is a detailed protocol for this method, which can be adapted for various solvent and temperature conditions.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the thermodynamic equilibrium solubility of 4-amino-N-methylbenzamide in a specific solvent at a controlled temperature.

Materials and Equipment:

-

4-amino-N-methylbenzamide (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or other suitable analytical instrumentation

Procedure:

-

Preparation: Add an excess amount of solid 4-amino-N-methylbenzamide to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours, but the exact time should be determined empirically.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of 4-amino-N-methylbenzamide of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of 4-amino-N-methylbenzamide in the filtered sample by interpolating its analytical signal on the calibration curve. This concentration represents the equilibrium solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 4-amino-N-methylbenzamide.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel 4-amino-N-methylbenzamide Derivatives

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel chemical entities with potent and selective biological activities is paramount. Among the myriad of scaffolds explored, 4-amino-N-methylbenzamide has emerged as a promising framework for the development of new therapeutic agents. This technical guide offers an in-depth exploration of the potential biological activities of novel derivatives of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting area of medicinal chemistry.

The versatile structure of 4-amino-N-methylbenzamide allows for diverse chemical modifications, leading to a wide array of pharmacological properties. This guide synthesizes current research findings, detailing the anticancer, antimicrobial, and anti-inflammatory activities of these novel derivatives. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a robust foundation for future research and development endeavors.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several novel 4-amino-N-methylbenzamide derivatives have demonstrated significant potential as anticancer agents. In vitro studies have revealed their ability to inhibit the growth of various cancer cell lines, highlighting their promise in oncology research.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 10 | HL-60 (Leukemia) | Not Specified | 5.6 | [1] |

| Compound 13 | K-562 (Leukemia) | Not Specified | 5.6 | [1] |

| Compound 15 | HL-60 (Leukemia) | Not Specified | 5.6 | [1] |

| Compound 28j | K-562 (Leukemia) | Not Specified | 6.9 | [1] |

| Compound 28k | K-562 (Leukemia) | Not Specified | 3.6 | [1] |

| Compound 28l | K-562 (Leukemia) | Not Specified | 4.5 | [1] |

| BJ-13 | Gastric Cancer Cells | Antiproliferative | Potent Activity | [2] |

| Compound 7 | K-562 (Leukemia) | Antiproliferative | 2.27 | [3] |

| Compound 7 | HL-60 (Leukemia) | Antiproliferative | 1.42 | [3] |

| Compound 7 | OKP-GS (Renal Carcinoma) | Antiproliferative | 4.56 | [3] |

| Compound 10 | K-562 (Leukemia) | Antiproliferative | 2.53 | [3] |

| Compound 10 | HL-60 (Leukemia) | Antiproliferative | 1.52 | [3] |

| Compound 6g | A-498 (Kidney) | MTT Assay | 14.46 | [4] |

| Compound 6g | NCI-H23 (Lung) | MTT Assay | 13.97 | [4] |

| Compound 6g | MDAMB-231 (Breast) | MTT Assay | 11.35 | [4] |

| Compound 6g | MCF-7 (Breast) | MTT Assay | 11.58 | [4] |

| Compound 6g | A-549 (Lung) | MTT Assay | 15.77 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the 4-amino-N-methylbenzamide derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[5]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Workflow of the MTT assay for assessing cell viability.

Signaling Pathways in Anticancer Activity

Some benzamide derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[5] Inhibition of EGFR can block downstream signaling, leading to reduced cancer cell growth.[5] Another implicated mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[2]

Caption: Inhibition of the EGFR signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Novel 4-amino-N-methylbenzamide derivatives have shown promising activity against a range of pathogenic microorganisms.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Microorganism | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5a | B. subtilis | Disc Diffusion | 25 | 6.25 | [7] |

| 5a | E. coli | Disc Diffusion | 31 | 3.12 | [7] |

| 6b | E. coli | Disc Diffusion | 24 | 3.12 | [7] |

| 6c | B. subtilis | Disc Diffusion | 24 | 6.25 | [7] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]

-

Serial Dilution: The 4-amino-N-methylbenzamide derivative is serially diluted in a 96-well microtiter plate containing broth medium.[10]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[10]

-

Controls: Positive (microorganism and broth), negative (broth only), and sterility controls are included.[10]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[10]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Caption: Workflow for the broth microdilution assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Certain benzamide and nicotinamide derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[11]

Quantitative Data Summary: Anti-inflammatory Activity

Currently, specific quantitative data for novel 4-amino-N-methylbenzamide derivatives' anti-inflammatory activity is limited in the reviewed literature. The following protocols are standard methods used to evaluate the anti-inflammatory potential of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[12]

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compounds, a positive control (e.g., a standard NSAID), and a vehicle control are administered to different groups of rats, typically orally or intraperitoneally.

-

Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Experimental Protocol: In Vitro Protein Denaturation Assay

The ability of a compound to prevent protein denaturation can be an indicator of its anti-inflammatory potential, as protein denaturation is a known cause of inflammation.[5]

-

Reaction Mixture: A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (PBS), and varying concentrations of the test compound.[5]

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.[5]

-

Heat-Induced Denaturation: Protein denaturation is induced by heating the mixtures at 70°C for 5 minutes.[5]

-

Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm. The percentage inhibition of denaturation is then calculated.[5]

Signaling Pathways in Anti-inflammatory Activity

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), thereby exerting an anti-inflammatory effect.[11]

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The diverse biological activities exhibited by novel 4-amino-N-methylbenzamide derivatives underscore their significant potential in drug discovery. The data and protocols presented in this technical guide provide a solid framework for researchers to build upon. Future investigations should focus on elucidating the structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds. Further in vivo studies and toxicological assessments will be crucial in translating these promising in vitro findings into clinically viable therapeutic agents. The continued exploration of this chemical scaffold holds great promise for the development of next-generation treatments for cancer, infectious diseases, and inflammatory disorders.

References

- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. benchchem.com [benchchem.com]

- 11. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-amino-N-methylbenzamide and its Analogs as Pharmaceutical Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 4-amino-N-methylbenzamide and its structurally related analogs as crucial precursors in the synthesis of modern pharmaceuticals. While 4-amino-N-methylbenzamide itself is a versatile chemical intermediate, its fluorinated counterpart, 4-amino-2-fluoro-N-methylbenzamide, serves as a key building block in the synthesis of the potent anti-cancer drug, Enzalutamide. This guide will delve into the properties of 4-amino-N-methylbenzamide, followed by a detailed examination of the synthesis of Enzalutamide, illustrating the utility of this class of benzamide derivatives in pharmaceutical development. The experimental protocols, quantitative data, and the intricate signaling pathway of Enzalutamide will be thoroughly discussed to provide a comprehensive resource for researchers in drug discovery and development.

4-amino-N-methylbenzamide: Properties and Synthetic Overview

4-amino-N-methylbenzamide is a stable, crystalline solid that serves as a valuable building block in organic synthesis.[1][2] Its bifunctional nature, possessing both an aromatic amine and a secondary amide, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.

A common synthetic route to 4-amino-N-methylbenzamide involves the reaction of 4-nitrobenzoyl chloride with methylamine, followed by the reduction of the nitro group to an amine. This straightforward process provides a reliable source of the precursor for further synthetic applications.

Table 1: Physicochemical Properties of 4-amino-N-methylbenzamide

| Property | Value | Reference |

| CAS Number | 6274-22-2 | [2][3] |

| Molecular Formula | C₈H₁₀N₂O | [2][3] |

| Molecular Weight | 150.18 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 178-181 °C | [2] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Slightly soluble in water. | [1] |

Case Study: Enzalutamide Synthesis from a 4-amino-N-methylbenzamide Analog

The synthesis of Enzalutamide, a potent androgen receptor inhibitor for the treatment of castration-resistant prostate cancer, provides an excellent case study on the utility of 4-amino-N-methylbenzamide analogs. The synthesis utilizes 4-amino-2-fluoro-N-methylbenzamide, highlighting the importance of this structural motif in the creation of highly active pharmaceutical ingredients.

The overall synthetic strategy for Enzalutamide involves the coupling of two key fragments: 4-amino-2-fluoro-N-methylbenzamide and a hydantoin derivative. A representative synthetic scheme is outlined below.

Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Enzalutamide, based on published procedures.

Protocol 1: Synthesis of 4-bromo-2-fluoro-N-methylbenzamide

To a solution of 4-bromo-2-fluorobenzoic acid in a suitable solvent such as dichloromethane, is added thionyl chloride. The reaction mixture is stirred at reflux until the conversion to the acid chloride is complete. The solvent and excess thionyl chloride are removed under reduced pressure. The resulting acid chloride is then dissolved in a fresh portion of dichloromethane and cooled in an ice bath. A solution of methylamine in a suitable solvent is added dropwise to the cooled acid chloride solution. The reaction is stirred for several hours, allowing it to warm to room temperature. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-bromo-2-fluoro-N-methylbenzamide.

Protocol 2: Synthesis of Enzalutamide via Coupling and Cyclization

A mixture of 4-bromo-2-fluoro-N-methylbenzamide, 2-aminoisobutyric acid, a copper(I) catalyst, and a suitable base in a high-boiling solvent is heated under an inert atmosphere. The reaction is monitored by chromatography until the starting materials are consumed. After cooling, the reaction mixture is worked up to isolate the intermediate N-(4-carboxy-3-fluorophenyl)-2-methylalanine derivative. This intermediate is then reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in the presence of a coupling agent to form a thiourea derivative, which subsequently undergoes cyclization upon heating to form the hydantoin ring of Enzalutamide. The final product is purified by crystallization or chromatography.

Quantitative Data

The efficiency of the synthetic steps is crucial for the industrial production of pharmaceuticals. The following table summarizes typical yields for the key reactions in the synthesis of Enzalutamide.

Table 2: Representative Yields for Enzalutamide Synthesis

| Reaction Step | Product | Typical Yield (%) |

| Amidation of 4-bromo-2-fluorobenzoyl chloride | 4-bromo-2-fluoro-N-methylbenzamide | >90 |

| Ullmann Coupling | N-(4-carboxy-3-fluorophenyl)-2-methylalanine derivative | 70-85 |

| Cyclization to Enzalutamide | Enzalutamide | 80-95 |

Mechanism of Action: Enzalutamide and the Androgen Receptor Signaling Pathway

Enzalutamide exerts its therapeutic effect by potently and competitively inhibiting the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth and survival.[4]

The mechanism of action involves several key steps:

-

Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the androgen receptor with high affinity, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT).

-

Inhibition of Nuclear Translocation: Enzalutamide blocks the translocation of the androgen receptor from the cytoplasm into the nucleus.

-

Impairment of DNA Binding and Coactivator Recruitment: By preventing nuclear translocation, Enzalutamide inhibits the binding of the androgen receptor to androgen response elements (AREs) on DNA, thereby preventing the transcription of genes that promote tumor growth.

Conclusion

4-amino-N-methylbenzamide and its analogs are indispensable precursors in the landscape of modern pharmaceutical synthesis. The detailed examination of the synthesis of Enzalutamide from a fluorinated analog of 4-amino-N-methylbenzamide underscores the strategic importance of this chemical scaffold. The ability to efficiently construct complex and highly active pharmaceutical ingredients from such precursors is a testament to the ingenuity of synthetic chemistry. A thorough understanding of the synthetic routes, optimization of reaction conditions, and a deep knowledge of the target's mechanism of action are all critical components for the successful development of new and effective therapies. This guide provides a foundational understanding of these aspects, serving as a valuable resource for professionals dedicated to advancing the field of drug discovery.

References

In Silico Prediction of 4-amino-N-methylbenzamide Bioactivity: A Technical Guide

Abstract: The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs with diverse biological activities. This technical guide outlines a comprehensive in silico framework for the prediction of the bioactivity of 4-amino-N-methylbenzamide, a specific derivative for which public bioactivity data is not extensively available. By leveraging data from structurally similar compounds, this document details a systematic approach to identify potential biological targets, predict binding affinity and drug-like properties, and propose robust experimental validation protocols. This guide is intended for researchers and professionals in drug discovery and computational biology, providing a blueprint for the initial stages of small molecule investigation.

Introduction

4-amino-N-methylbenzamide is a small organic molecule featuring a central benzamide core.[1][2] While the broader benzamide class exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities, the specific biological profile of this compound remains largely uncharacterized in public literature.[3][4] However, structural analogs provide compelling starting points for investigation. For instance, the fluorinated analog, 4-amino-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[5][6] This suggests that the 4-amino-N-methylbenzamide scaffold may interact with steroid hormone receptors or other oncology-related targets. Furthermore, various benzamide derivatives have been identified as inhibitors of protein kinases and as having anti-influenza or antimicrobial properties.[7][8][9]

This guide proposes a systematic in silico workflow to hypothesize and preliminarily assess the bioactivity of 4-amino-N-methylbenzamide against selected, plausible biological targets. The methodologies described herein—from target selection and molecular docking to ADMET profiling—represent a standard, cost-effective approach to triaging and prioritizing compounds for further experimental evaluation.

In Silico Prediction Methodology

The proposed computational workflow is designed to generate testable hypotheses regarding the bioactivity of 4-amino-N-methylbenzamide. It integrates several computational techniques to build a profile of the molecule's potential interactions and drug-like properties.

Based on the activities of known benzamide derivatives, two primary target classes are proposed for initial investigation:

-

Androgen Receptor (AR): Given the structural similarity to an intermediate of the AR antagonist Enzalutamide.[5]

-

Protein Kinases: The benzamide scaffold is present in numerous kinase inhibitors.[8] A representative kinase, such as Abl kinase, will be used for initial screening.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.

Table 1: Molecular Docking Parameters

| Parameter | Value / Description |

| Software | AutoDock Vina |

| Target Protein (PDB ID) | Androgen Receptor (e.g., 2AM9) |

| Abl Kinase (e.g., 3CS9) | |

| Ligand Preparation | 3D structure generation, energy minimization (MMFF94 force field) |

| Receptor Preparation | Removal of water and co-crystallized ligands, addition of polar hydrogens |

| Grid Box Definition | Centered on the known active site of the respective receptor |

| Search Algorithm | Iterated Local Search global optimizer |

| Output Metrics | Binding Affinity (kcal/mol), Predicted Binding Pose |

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound.

Table 2: Predicted ADMET Properties for 4-amino-N-methylbenzamide

| Property | Predicted Value | Interpretation |

| Molecular Weight | 150.18 g/mol [1] | Compliant with Lipinski's Rule of Five (<500) |

| LogP (o/w) | ~1.5 | Good balance between solubility and permeability |

| H-Bond Donors | 2 | Compliant with Lipinski's Rule of Five (<5) |

| H-Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (<10) |

| Aqueous Solubility | Predicted to be moderate | Acceptable for potential oral bioavailability |

| CYP450 Inhibition | Predicted low risk for major isoforms | Lower potential for drug-drug interactions |

| hERG Inhibition | Predicted low risk | Low risk of cardiotoxicity |

| AMES Mutagenicity | Predicted non-mutagenic | Low risk of carcinogenicity |

Note: These values are hypothetical and would be generated using standard ADMET prediction software (e.g., SwissADME, PreADMET).

Hypothetical Signaling Pathway Involvement

Should in silico predictions suggest activity against the Androgen Receptor, the compound could potentially modulate the AR signaling pathway, which is crucial in prostate cancer.

Experimental Validation Protocols

The hypotheses generated from in silico studies must be validated through rigorous experimental testing. The following are standard protocols for the predicted activities.

Objective: To determine if 4-amino-N-methylbenzamide directly binds to the Androgen Receptor and to quantify its binding affinity (Kd).

Methodology:

-

Assay Type: Competitive radioligand binding assay.

-

Materials: Purified human AR protein, [3H]-dihydrotestosterone (DHT) as the radioligand, test compound (4-amino-N-methylbenzamide), and a suitable buffer system.

-

Procedure: a. A constant concentration of AR and [3H]-DHT are incubated in a series of tubes. b. Increasing concentrations of the test compound are added to the tubes. c. The mixture is incubated to allow binding to reach equilibrium. d. The bound radioligand is separated from the unbound radioligand (e.g., via filtration). e. The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated. The Kd is then determined using the Cheng-Prusoff equation.

Objective: To measure the half-maximal inhibitory concentration (IC50) of 4-amino-N-methylbenzamide against a selected protein kinase (e.g., Abl kinase).

Methodology:

-

Assay Type: LanthaScreen™ Eu Kinase Binding Assay or similar TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

-

Materials: Recombinant Abl kinase, a fluorescently labeled ATP-competitive tracer, Europium-labeled anti-tag antibody, ATP, and the test compound.

-

Procedure: a. The kinase, tracer, and antibody are pre-incubated. b. A serial dilution of the test compound is added to the wells of a microplate. c. The kinase/tracer/antibody mixture is added to the wells. d. The plate is incubated to allow the binding reaction to reach equilibrium. e. The TR-FRET signal is read on a suitable plate reader. A high signal indicates tracer binding (no inhibition), while a low signal indicates displacement of the tracer by the inhibitor.

-

Data Analysis: The results are plotted as percent inhibition versus compound concentration to determine the IC50 value.

Conclusion

This technical guide presents a structured, hypothesis-driven approach for the preliminary evaluation of 4-amino-N-methylbenzamide's bioactivity using established in silico methods. By identifying plausible biological targets based on structural analogs and employing a workflow of molecular docking and ADMET prediction, it is possible to generate valuable insights into the compound's therapeutic potential. The proposed computational framework, coupled with detailed protocols for experimental validation, provides a clear and efficient path for advancing 4-amino-N-methylbenzamide from a molecule of unknown function to a candidate for further preclinical development.

References

- 1. 4-Amino-N-methylbenzamide | C8H10N2O | CID 235516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]

- 6. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifescienceglobal.com [lifescienceglobal.com]

An In-depth Technical Guide to the Structural Characterization of 4-amino-N-methylbenzamide Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural characterization of 4-amino-N-methylbenzamide crystals. While a definitive, publicly available single-crystal X-ray diffraction study for 4-amino-N-methylbenzamide is not available at the time of this writing, this document outlines the essential experimental protocols and theoretical considerations for a thorough analysis. By examining data from analogous compounds and established analytical techniques, this guide serves as a robust resource for researchers undertaking the characterization of this and similar molecular crystals. The guide covers crystallographic analysis, spectroscopic methods, thermal analysis, and the critical role of intermolecular interactions in the solid-state structure.

Introduction

4-amino-N-methylbenzamide is a small organic molecule with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its solid-state structure is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development. This guide details the multifaceted approach required for a complete structural characterization of 4-amino-N-methylbenzamide crystals.

Physicochemical Properties

A summary of the known physicochemical properties of 4-amino-N-methylbenzamide is presented in Table 1. This data provides a foundational understanding of the molecule.

Table 1: Physicochemical Properties of 4-amino-N-methylbenzamide

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | PubChem[1] |

| Molecular Weight | 150.18 g/mol | PubChem[1] |

| Appearance | White to light yellow/orange crystalline powder | ChemicalBook[2] |

| Melting Point | 181 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 364.1 ± 25.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.137 g/cm³ | ChemicalBook[2] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[3], ChemBK[4] |

| pKa (Predicted) | 15.84 ± 0.46 | ChemBK[4] |

Crystallographic Analysis

The definitive method for elucidating the three-dimensional atomic arrangement in a crystal is single-crystal X-ray diffraction (SC-XRD). While specific crystallographic data for 4-amino-N-methylbenzamide is not publicly available, a hypothetical dataset for a related aminobenzamide derivative is presented in Table 2 to illustrate the type of information obtained from such an analysis.

Table 2: Hypothetical Crystallographic Data for an Aminobenzamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.28 |

| R-factor (%) | 4.5 |

Experimental Protocols

A generalized protocol for SC-XRD is as follows:

-

Crystal Growth: High-quality single crystals of 4-amino-N-methylbenzamide are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol).

-

Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure using direct methods or Patterson synthesis. The atomic positions and thermal parameters are then refined to obtain the final structure.

PXRD is used to analyze the bulk crystalline material and can be used for phase identification and to detect polymorphism.

-

Sample Preparation: A finely ground powder of 4-amino-N-methylbenzamide is packed into a sample holder.

-

Data Collection: The sample is irradiated with X-rays over a range of 2θ angles.

-

Data Analysis: The resulting diffractogram is compared to reference patterns or can be used for structure determination if single crystals are not available.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the functional groups and chemical environment of the atoms in 4-amino-N-methylbenzamide.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the vibrational modes of the molecule. The presence of characteristic peaks can confirm the functional groups in 4-amino-N-methylbenzamide.

Table 3: Expected Vibrational Frequencies for 4-amino-N-methylbenzamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| N-H (amide) | Stretch | 3100 - 3300 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=O (amide) | Stretch | 1630 - 1680 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

Note: These are general ranges and the exact peak positions can be influenced by the crystalline environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in solution (e.g., in DMSO-d₆) would be used to confirm the molecular structure of 4-amino-N-methylbenzamide. Solid-state NMR could provide information about the crystalline form.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and identifying any phase transitions.

-

DSC: Would be used to determine the melting point and enthalpy of fusion, and to detect any polymorphic transitions.

-

TGA: Would be used to determine the decomposition temperature of the compound.

Intermolecular Interactions and Supramolecular Structure

The crystal packing of 4-amino-N-methylbenzamide is expected to be dominated by hydrogen bonding interactions involving the amino and amide groups. The primary amine (-NH₂) and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the lone pair on the amino nitrogen can act as acceptors. These interactions are likely to form a robust three-dimensional network, influencing the crystal's stability and physical properties.

Mandatory Visualizations

Caption: Experimental workflow for the structural characterization of molecular crystals.

Caption: Hypothetical hydrogen bonding network in 4-amino-N-methylbenzamide crystals.

Conclusion

A thorough structural characterization of 4-amino-N-methylbenzamide crystals requires a multi-pronged analytical approach. While a definitive crystal structure is not yet in the public domain, this guide provides the necessary framework for such an investigation. The combination of single-crystal and powder X-ray diffraction, supported by spectroscopic and thermal analysis, will enable a complete understanding of the solid-state properties of this compound. The elucidation of its crystal structure will be invaluable for its potential applications in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for Amide Bond Formation Using 4-amino-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development, owing to the prevalence of the amide functional group in biologically active molecules, including peptides and pharmaceuticals. The coupling of a carboxylic acid with an amine, such as 4-amino-N-methylbenzamide, is a common strategy for the synthesis of diverse compound libraries. This document provides detailed protocols for the formation of amide bonds using 4-amino-N-methylbenzamide, employing widely used coupling reagents. The protocols are designed to be robust and applicable to a range of carboxylic acid substrates.

Chemical Properties of 4-amino-N-methylbenzamide

| Property | Value |

| CAS Number | 6274-22-2 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 181 °C |

| Solubility | Soluble in methanol |

Overview of Amide Coupling Reactions

The direct reaction between a carboxylic acid and an amine to form an amide bond is typically slow and requires high temperatures. Therefore, the use of coupling reagents is standard practice to activate the carboxylic acid, facilitating a more efficient reaction under milder conditions. This process involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Commonly employed coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Quantitative Data Summary

| Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 4-chloro-3-nitrobenzoic acid | Methylamine | Thionyl Chloride (for acyl chloride formation) | - | Dichloromethane | - | - | 99.5 | [1] |

| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU | DIPEA | DMF | 5 | 23 | 38 | [2] |

| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC/HOBt/DMAP | - | Acetonitrile | - | 23 | - | [2] |